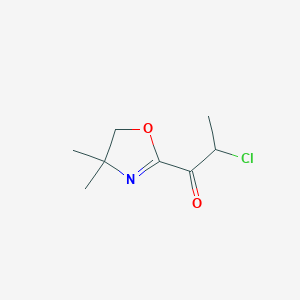
N,N'-Bis(3-(ethylamino)propyl)-1,7-heptanediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphenylberyllium, commonly referred to as BEPH, is an organometallic compound that features a beryllium atom bonded to two phenyl groups. This compound is part of the broader class of beryllium organometallics, which are known for their electron-deficient nature and unique reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diphenylberyllium typically involves the reaction of beryllium chloride with phenyl lithium in an ether solvent. The reaction proceeds as follows:
BeCl2+2PhLi→BePh2+2LiCl
In this reaction, beryllium chloride reacts with phenyl lithium to form diphenylberyllium and lithium chloride as a byproduct .
Industrial Production Methods
Industrial production of diphenylberyllium is not widely documented due to the compound’s specialized applications and the challenges associated with handling beryllium compounds. the laboratory synthesis methods can be scaled up with appropriate safety measures to produce larger quantities .
Chemical Reactions Analysis
Types of Reactions
Diphenylberyllium undergoes several types of chemical reactions, including:
Oxidation: Reacts with oxygen to form beryllium oxide and biphenyl.
Substitution: Can undergo substitution reactions with various nucleophiles, replacing one or both phenyl groups.
Coordination: Forms complexes with ligands such as ethers and amines.
Common Reagents and Conditions
Common reagents used in reactions with diphenylberyllium include oxygen, halogens, and nucleophiles such as amines and phosphines. Reactions are typically carried out under inert atmospheres to prevent unwanted oxidation .
Major Products
Major products formed from reactions with diphenylberyllium include beryllium oxide, biphenyl, and various substituted beryllium compounds .
Scientific Research Applications
Diphenylberyllium has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other beryllium compounds.
Biology: Investigated for its potential interactions with biological molecules, although its toxicity limits widespread use.
Medicine: Limited applications due to toxicity, but studied for potential use in targeted therapies.
Industry: Utilized in the production of specialized materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of diphenylberyllium involves its ability to act as a Lewis acid, accepting electron pairs from donor molecules. This property allows it to form complexes with various ligands and participate in a range of chemical reactions. The molecular targets and pathways involved include coordination with oxygen, nitrogen, and phosphorus-containing ligands .
Comparison with Similar Compounds
Similar Compounds
Dimethylberyllium (BeMe2): Similar in structure but with methyl groups instead of phenyl groups.
Beryllocenes: Beryllium compounds with cyclopentadienyl ligands.
Beryllium chloride (BeCl2): A precursor for many beryllium compounds, including diphenylberyllium.
Uniqueness
Diphenylberyllium is unique due to its phenyl groups, which provide distinct reactivity compared to other beryllium compounds. Its ability to form stable complexes with various ligands and its electron-deficient nature make it a valuable reagent in organometallic chemistry .
Properties
CAS No. |
132004-62-7 |
|---|---|
Molecular Formula |
C17H40N4 |
Molecular Weight |
300.5 g/mol |
IUPAC Name |
N,N'-bis[3-(ethylamino)propyl]heptane-1,7-diamine |
InChI |
InChI=1S/C17H40N4/c1-3-18-14-10-16-20-12-8-6-5-7-9-13-21-17-11-15-19-4-2/h18-21H,3-17H2,1-2H3 |
InChI Key |
WIOJAQYPAPCEMC-UHFFFAOYSA-N |
SMILES |
CCNCCCNCCCCCCCNCCCNCC |
Canonical SMILES |
CCNCCCNCCCCCCCNCCCNCC |
Key on ui other cas no. |
134716-19-1 132004-62-7 |
Synonyms |
3-BEPH BEPH-3 N,N'-bis(3-(ethylamino)propyl)-1,7-heptanediamine |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














